

how to minimize rundown of chloride channel activity during experiments

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Technical Support Center: Chloride Channel Electrophysiology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the rundown of chloride channel activity during electrophysiological experiments.

Troubleshooting Guides

Problem: Rapid decline in chloride channel activity after establishing a whole-cell recording.

Possible Cause 1: Dephosphorylation of the channel by intracellular phosphatases.

Many chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), are regulated by phosphorylation.^{[1][2]} Once the cell membrane is ruptured for whole-cell recording, soluble cytoplasmic components are washed out and replaced by the pipette solution. This can disrupt the balance of kinase and phosphatase activity, leading to dephosphorylation and subsequent channel rundown.^{[1][3]}

Solution:

- Include ATP in the pipette solution: ATP is necessary for kinase activity to maintain channel phosphorylation.^{[4][5]} A concentration of 2-5 mM Mg-ATP is commonly used.^{[6][7]}

- Add phosphatase inhibitors to the intracellular solution: This directly counteracts the dephosphorylation of the channel.[\[1\]](#)[\[8\]](#) A cocktail of inhibitors is often more effective.[\[9\]](#)

Possible Cause 2: Washout of essential intracellular factors.

The whole-cell configuration leads to the dialysis of the cell's contents with the pipette solution.[\[10\]](#)[\[11\]](#) This can lead to the loss of crucial molecules, other than ATP, that are required for channel function and regulation.

Solution:

- Use the perforated patch technique: This method uses antibiotics like nystatin or amphotericin B to create small pores in the cell membrane that allow for electrical access while preserving the integrity of the intracellular environment by preventing the washout of larger molecules.[\[11\]](#)[\[12\]](#)
- Minimize recording time: If the whole-cell configuration is necessary, aim to complete experiments as quickly as possible after breaking in to minimize the effects of washout.

Possible Cause 3: Changes in intracellular chloride concentration.

Altering the intracellular chloride concentration can affect the activity and kinetics of some chloride channels.[\[6\]](#)[\[7\]](#)

Solution:

- Maintain physiological intracellular chloride levels: When possible, use an intracellular solution with a low chloride concentration (e.g., 10 mM) to mimic physiological conditions.[\[6\]](#)[\[13\]](#) This can be achieved by substituting KCl with potassium gluconate or potassium methanesulfate.[\[14\]](#)[\[15\]](#)

Frequently Asked Questions (FAQs)

Q1: What is "rundown" of chloride channel activity?

A1: Rundown refers to the gradual and often irreversible decrease in the activity of ion channels, including chloride channels, observed during the course of an electrophysiological recording, particularly in the whole-cell patch-clamp configuration.[\[3\]](#)[\[12\]](#) This phenomenon is

characterized by a reduction in the channel's open probability or the number of active channels over time.

Q2: Which chloride channels are most susceptible to rundown?

A2: While rundown can affect various ion channels, it is a well-documented issue for channels regulated by intracellular signaling cascades, such as the CFTR chloride channel, which requires continuous phosphorylation to remain active.[\[2\]](#)[\[16\]](#) Calcium-activated chloride channels (CaCCs) can also exhibit rundown if intracellular calcium buffering is not optimal.[\[13\]](#)

Q3: Why is including ATP in the pipette solution important?

A3: ATP serves as the phosphate donor for protein kinases, which are often essential for maintaining the activity of chloride channels like CFTR.[\[16\]](#)[\[17\]](#) In the whole-cell configuration, endogenous ATP is washed out, so its inclusion in the pipette solution is critical to support ongoing kinase activity and prevent dephosphorylation-induced rundown.[\[4\]](#)[\[5\]](#) ATP can also directly regulate some channels.[\[18\]](#)

Q4: What are the best practices for preparing the intracellular solution to minimize rundown?

A4: To prepare an optimal intracellular solution, it is recommended to:

- Include 2-5 mM Mg-ATP to support kinase activity.[\[6\]](#)[\[7\]](#)
- Add a cocktail of phosphatase inhibitors to prevent channel dephosphorylation.[\[8\]](#)[\[9\]](#)
- Use a potassium salt with a large anion like gluconate or methanesulfate instead of chloride to maintain a physiological chloride gradient.[\[14\]](#)[\[19\]](#)
- Buffer intracellular calcium with EGTA or BAPTA to appropriate levels, especially when studying calcium-activated chloride channels.[\[13\]](#)[\[14\]](#)
- Ensure the osmolarity of the intracellular solution is slightly lower (by about 10 mOsm) than the extracellular solution to promote a good seal.[\[20\]](#)

Q5: Can the composition of the extracellular solution affect chloride channel rundown?

A5: While the intracellular solution is more critical for preventing rundown, the extracellular solution can have indirect effects. For instance, prolonged exposure to certain agonists or drugs in the extracellular solution could lead to receptor desensitization, which might manifest as a form of rundown. Maintaining a stable pH and osmolarity in the extracellular solution is also crucial for overall cell health and stable recordings.

Quantitative Data Summary

Table 1: Common Components in Intracellular Solutions to Minimize Chloride Channel Rundown

Component	Typical Concentration	Purpose
Mg-ATP	2 - 5 mM	Provides energy for kinases to maintain channel phosphorylation. [4] [6] [7]
GTP	0.1 - 0.5 mM	Required for G-protein coupled receptor signaling pathways that may modulate channel activity. [5]
Phosphatase Inhibitors	Varies (cocktail)	Prevents dephosphorylation of channels by cellular phosphatases. [8] [9]
EGTA / BAPTA	0.1 - 10 mM	Buffers intracellular calcium to stable levels, crucial for CaCCs. [13] [14]
Potassium Gluconate	120 - 140 mM	Replaces KCl to maintain a low intracellular chloride concentration. [14] [15]

Table 2: Examples of Phosphatase Inhibitors Used to Prevent CFTR Channel Rundown

Inhibitor	Target Phosphatases	Reference
Bromotetramisole	Alkaline phosphatases	[1] [8]
3-isobutyl-1-methylxanthine (IBMX)	Alkaline phosphatases	[1] [8]
Theophylline	Alkaline phosphatases	[1] [8]
Vanadate	Alkaline phosphatases, Tyrosine phosphatases	[1] [8]

Experimental Protocols

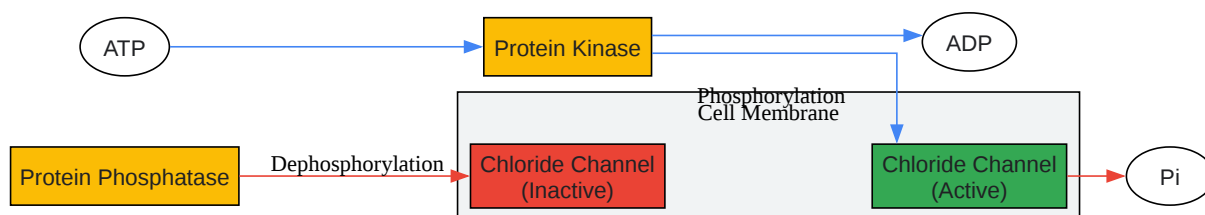
Protocol 1: Whole-Cell Patch-Clamp Recording with a Rundown-Minimizing Intracellular Solution

- Prepare Solutions:
 - Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
 - Intracellular Solution (in mM): 120 K-Gluconate, 20 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and a commercial phosphatase inhibitor cocktail. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.[\[15\]](#)
- Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ. Fill the pipette with the filtered intracellular solution.
- Cell Approach and Seal Formation: Approach the cell with positive pressure. Once a dimple is observed on the cell surface, release the positive pressure to form a gigaseal (>1 GΩ).[\[10\]](#)
- Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch.
- Data Acquisition: Monitor the access resistance and cell capacitance. Allow the cell to stabilize for a few minutes before starting the experimental protocol. Record channel activity using appropriate voltage protocols.

Protocol 2: Perforated Patch-Clamp Recording

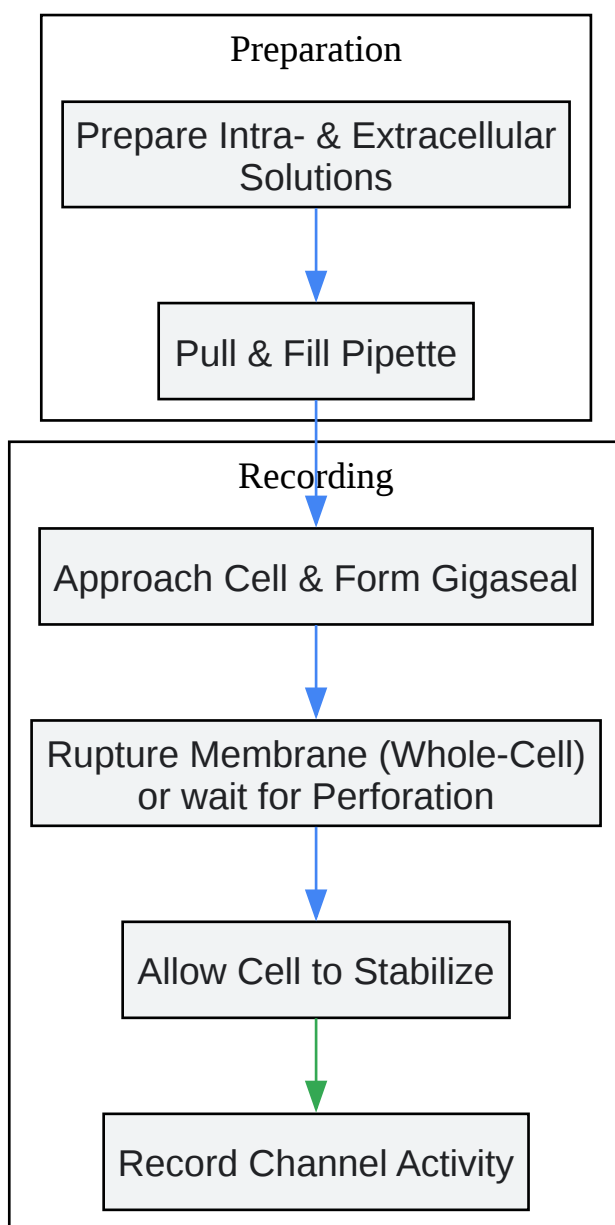
- Prepare Solutions:
 - Extracellular Solution: Same as in Protocol 1.
 - Intracellular Solution: Same as in Protocol 1, but without the phosphatase inhibitor cocktail as the intracellular milieu is preserved.
 - Perforating Agent Stock: Prepare a stock solution of Amphotericin B or Nystatin in DMSO.
- Pipette Preparation: Backfill the pipette with the intracellular solution. Then, dip the tip of the pipette into the intracellular solution containing the perforating agent for a few seconds.
- Seal Formation and Perforation: Form a gigaseal as described in Protocol 1. Monitor the access resistance. Perforation will occur gradually over 5-20 minutes, as indicated by a decrease in access resistance.
- Data Acquisition: Once the access resistance has stabilized at a low level, begin recording.

Visualizations



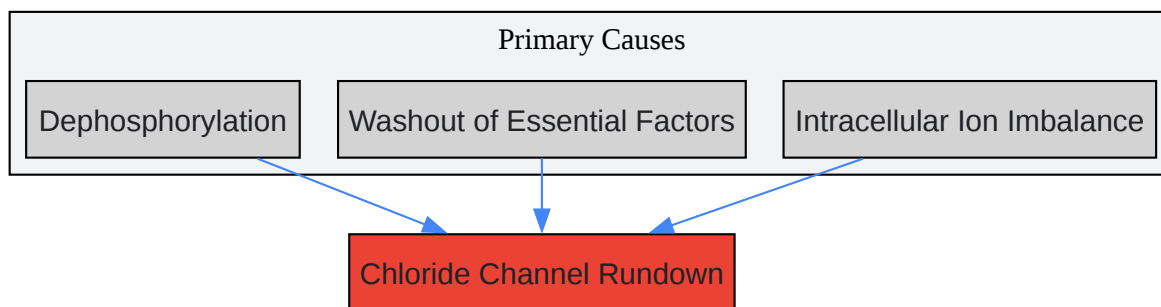
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Caption: Regulation of chloride channel activity by phosphorylation and dephosphorylation.



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Caption: General workflow for patch-clamp experiments.



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Caption: Key contributors to chloride channel rundown during whole-cell recordings.

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